molecular formula C8H9ClN2O2S B2665670 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide CAS No. 871909-81-8

2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide

Cat. No.: B2665670
CAS No.: 871909-81-8
M. Wt: 232.68
InChI Key: GFTJVDPPLMXOTB-UHFFFAOYSA-N
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Description

2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide is a chemical compound with the molecular formula C 8 H 9 ClN 2 O 2 S and a molecular weight of 232.69 g/mol [ ]. This acetamide derivative is designated strictly for Research Use Only and is not intended for diagnostic or therapeutic use [ ][ ]. As a specialty synthetic intermediate, this compound is of significant value in medicinal chemistry and drug discovery research. Its structure, featuring a reactive chloroacetamide group and a thienylmethyl moiety, makes it a versatile building block for the synthesis of more complex molecules, such as through nucleophilic substitution reactions or the development of heterocyclic compounds [ ]. The thiophene ring is a common pharmacophore found in molecules with a wide range of biological activities, positioning this acetamide as a potential key precursor in the design of novel bioactive agents [ ]. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Specific storage recommendations include keeping the product sealed in a dry environment [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(thiophen-2-ylmethylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTJVDPPLMXOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetamide with thien-2-ylmethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and thiophene ring play crucial roles in binding to these targets, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chloroacetamide derivatives are characterized by their substituents on the nitrogen atom, which dictate their reactivity and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Applications Reference
2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide Thien-2-ylmethyl carbamoyl - Thiophene enhances π-π interactions
- Chlorine increases electrophilicity
Anticancer (hypothesized)
Acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide] Ethoxymethyl, 2-ethyl-6-methylphenyl - Lipophilic substituents
- Herbicidal activity
Pre-emergent herbicide
2-Chloro-N-(5-cyano-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-4-yl)acetamide Thienopyrazolyl - Fused heterocyclic system
- High electrophilicity
Antiproliferative (MTT assay)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Thiadiazolyl-pyridinyl - Rigid bicyclic framework
- Enhanced cytotoxicity
Anticancer (IC₅₀ = 1.8 µM on Caco-2 cells)
2-Chloro-N-(2-methoxyphenyl)acetamide 2-Methoxyphenyl - Electron-donating methoxy group
- Improved solubility
Pharmaceutical intermediate

Physicochemical Properties

Property Target Compound Acetochlor 2-Chloro-N-(2-methoxyphenyl)acetamide
Molecular Weight ~250–300 g/mol (estimated) 269.77 g/mol 199.63 g/mol
Solubility Moderate in DMF/DMSO (inferred) Low (lipophilic) Slight in methanol, chloroform
Reactivity High (Cl-CH₂-C(O)-NH-) Moderate (stable in soil) Moderate (electron-donating methoxy)
Key Stability Issues Hydrolysis-prone (Cl) Degrades via glutathione conjugation Stable under inert conditions

Metabolic and Toxicological Profiles

  • Metabolism: Chloroacetamide herbicides like acetochlor undergo rapid hepatic metabolism in humans via cytochrome P450-mediated pathways, producing glutathione conjugates.
  • Toxicity: Limited data exist for the target compound, but related derivatives (e.g., benzimidazole analogs) show low acute toxicity, contrasting with herbicidal analogs linked to carcinogenicity in rodents .

Biological Activity

2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS Number: 871909-81-8) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 232.687 g/mol
  • IUPAC Name : this compound

Analgesic Activity

Recent studies have highlighted the analgesic potential of compounds related to the acetamide structure. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were synthesized and evaluated for their analgesic activity using the hot plate model. The compound AKM-2 demonstrated significant analgesic effects comparable to diclofenac sodium, a standard analgesic drug. Molecular docking studies indicated strong binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for pain relief .

Table 1: Binding Energies of Compounds with COX Enzymes

CompoundBinding Energy (kcal/mol)COX-1 Interaction ResiduesCOX-2 Interaction Residues
Diclofenac-7.4TYRTRP
AKM-1-8.8ARGPHE, TYR
AKM-2-9.0ARG, TYRTRP
AKM-3-9.0ARG-

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been inferred from its structural similarity to other acetamides known for such effects. The docking studies suggest that this compound may inhibit COX enzymes effectively, thereby reducing inflammation.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized various derivatives of acetamides and evaluated their biological activities. The synthesized compounds underwent rigorous characterization through techniques such as NMR and IR spectroscopy, confirming their structures before biological testing .
  • In Vivo Models :
    In vivo studies demonstrated that certain derivatives exhibited significant analgesic activity when tested in animal models, reinforcing the potential therapeutic applications of this compound class .
  • Molecular Docking Studies :
    Molecular docking simulations provided insights into the binding affinities and mechanisms of action for these compounds against COX enzymes, indicating that modifications in the structure could lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide and its analogs?

  • Methodological Answer : The compound can be synthesized via C-amidoalkylation , a reaction involving 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with aromatic or heteroaromatic substrates. Key steps include:

  • Activation of the chloroacetamide : Use of chloral derivatives to generate reactive intermediates like hemiaminals .
  • Coupling with thiophene-containing amines : Reaction with thien-2-ylmethylamine under controlled pH (acidic or basic conditions) to form the urea linkage .
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Characterization : Confirmation via IR (C=O stretch at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) and NMR (thiophene protons at δ 6.8–7.2 ppm, chloroacetamide CH₂ at δ 4.0–4.5 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Primary Tools :

  • ¹H/¹³C NMR : To resolve the thiophene ring protons and confirm the urea carbonyl (C=O at ~165–170 ppm in ¹³C) .
  • IR Spectroscopy : Identifies functional groups (amide I/II bands) and hydrogen bonding patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or thiophene moiety) .
    • Data Table :
TechniqueKey Peaks/ShiftsFunctional Group Confirmation
IR 1680 cm⁻¹Urea C=O stretch
¹H NMR δ 4.2 (s, 2H)ClCH₂CO
¹³C NMR δ 165 ppmCarbonyl (C=O)

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for chloroacetamide derivatives?

  • Experimental Design :

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., nitro- or cyano-substituted derivatives) to isolate the impact of the thiophene-urea group .
  • Dose-response studies : Use a gradient concentration (1–100 µM) to identify non-linear effects, particularly for enzyme inhibition or cytotoxicity .
  • Validation : Cross-reference with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to rule out assay-specific artifacts .
    • Case Study : Inconsistent herbicidal activity data for chloroacetamides may arise from safener interactions; co-application studies with safeners like benoxacor can clarify structure-activity relationships .

Q. What strategies optimize regioselectivity in multi-step syntheses involving thiophene moieties?

  • Key Variables :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the chloroacetamide carbon .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) to direct electrophilic substitution on the thiophene ring .
  • Temperature control : Lower temperatures (–5°C to 0°C) minimize side reactions during amide bond formation .
    • Example : In the synthesis of 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide, regioselective C-amidoalkylation at the thiophene 5-position was achieved using chloral hydrate and POCl₃ .

Q. How can computational methods enhance the design of chloroacetamide-based enzyme inhibitors?

  • Methodology :

  • Molecular docking : Predict binding affinities with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina .
  • QSAR modeling : Correlate electronic parameters (Hammett σ values for substituents) with inhibitory potency .
  • MD simulations : Assess stability of the enzyme-inhibitor complex over 100-ns trajectories .
    • Data Contradiction Analysis : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility; refine models with explicit solvent calculations .

Safety and Toxicology

Q. What precautions are recommended for handling this compound given limited toxicological data?

  • Risk Mitigation :

  • In vitro screening : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity before in vivo studies .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure .
  • Waste disposal : Incinerate at >800°C to avoid chloroemission byproducts .

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